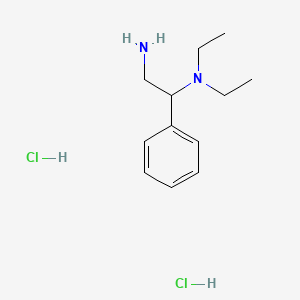
4-Heptylamine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Heptylamine, hydrochloride can be synthesized through several methods. One common method involves the reduction of heptaldoxime using sodium and alcohol. The process involves heating a solution of heptaldoxime in absolute alcohol and adding sodium strips to the boiling mixture. The resulting amine is then distilled and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanonitrile. This method involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst .
化学反応の分析
Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and primary amines.
Substitution: Various substituted heptanes depending on the reagents used.
科学的研究の応用
4-Heptylamine, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
作用機序
The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .
類似化合物との比較
Butylamine: A shorter-chain amine with similar basic properties.
Hexylamine: Another straight-chain amine with one less carbon atom.
Octylamine: A longer-chain amine with one more carbon atom.
Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .
特性
CAS番号 |
40755-14-4 |
|---|---|
分子式 |
C7H18ClN |
分子量 |
151.68 g/mol |
IUPAC名 |
heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |
InChIキー |
UNEPJNUFVDMRKA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)[NH3+].[Cl-] |
正規SMILES |
CCCC(CCC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)

![4-[(4-Chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B7829766.png)

![3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7829774.png)

![{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)





